SPhos Palladacycle

Beschreibung

Historical Development of Palladacycle Precatalysts

The evolution of palladacycle precatalysts reflects advancements in addressing challenges such as substrate scope, catalyst stability, and activation efficiency.

Key Milestones

First-Generation Precatalysts (1990s):

- Herrmann’s Catalyst : Early palladacycles like bis(triphenylphosphine)palladium(II) acetate demonstrated catalytic potential but required harsh conditions and exhibited limited substrate compatibility.

- Phenethylamine-Based Systems : Initial Buchwald precatalysts utilized phenethylamine ligands, enabling C–N bond formation at elevated temperatures.

Second-Generation Precatalysts (Early 2000s):

Third-Generation Precatalysts (Mid-2000s):

Fourth-Generation Precatalysts (2010s–Present):

Structural Features of this compound

This compound’s efficacy stems from its tailored ligand architecture and coordination geometry.

Ligand Architecture and Coordination Geometry

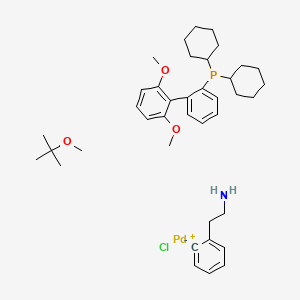

The precatalyst consists of a palladium(II) center coordinated to:

- 2-Aminobiphenyl Core : A chelating ligand with a nitrogen atom and a carbon donor.

- SPhos Ligand : A dicyclohexylphosphino-2′,6′-dimethoxybiphenyl group providing steric and electronic modulation.

- Methanesulfonate Anion : A labile counterion enabling rapid activation.

Coordination Geometry

The palladium center adopts a distorted square-planar geometry, with ligands arranged as follows:

- cis-Phosphine Ligand : The SPhos ligand occupies the trans position relative to the cyclopalladated aryl group.

- Amine Coordination : The 2-aminobiphenyl ligand chelates palladium via a nitrogen and carbon atom.

- Methanesulfonate Binding : The anion coordinates weakly, facilitating its displacement during activation.

Electronic Properties of the SPhos Ligand System

The SPhos ligand’s electronic profile is critical for catalytic performance.

| Property | Description | Impact on Catalysis |

|---|---|---|

| Electron Donation | Methoxy groups donate electron density via σ-bonding, enriching the Pd center. | Enhances oxidative addition for aryl chlorides. |

| Steric Bulk | Dicyclohexyl groups shield the Pd center, preventing β-hydride elimination. | Enables coupling of bulky substrates. |

| Ligand Lability | Methanesulfonate is readily displaced, forming a Pd(0) species. | Facilitates low-temperature activation. |

Comparison with Other Ligands

| Ligand | Substituents | Electronic Effect | Steric Bulk | Applications |

|---|---|---|---|---|

| SPhos | –OCH₃ (2′,6′), –PCy₂ (2) | Moderate π-donation | High | Suzuki-Miyaura, C–N couplings |

| XPhos | –iPr (2′,4′,6′), –PCy₂ (2) | Weak π-donation | Very High | Bulky substrates, C–O couplings |

| XantPhos | Xanthene backbone, –PPh₂ | Strong π-accepting | Moderate | Hiyama, Negishi couplings |

| CPhos | –NMe₂ (2′,6′), –PCy₂ (2) | Strong σ-donation | Moderate | C–CF₃, C–S couplings |

Classification Within Fourth-Generation Palladium Precatalysts

Fourth-generation palladacycles like this compound represent a paradigm shift in cross-coupling catalysis.

Key Advantages Over Earlier Generations

| Feature | Fourth-Generation (G4) | Third-Generation (G3) |

|---|---|---|

| Counterion | Methanesulfonate (CH₃SO₃⁻) | Chloride (Cl⁻) |

| Activation Conditions | Room temperature with weak bases (e.g., K₃PO₄) | Room temperature with weak bases |

| Byproduct | Inert methyl sulfonamide (no interference) | Carbazole (potentially reactive) |

| Ligand Compatibility | Broad (e.g., BrettPhos, tBuXPhos) | Limited to specific ligands |

Mechanistic Insights

- Activation Pathway :

- Catalytic Cycle :

- Oxidative Addition : Pd(0) inserts into C–X bonds (X = Cl, Br, I).

- Transmetalation : Transfer of the organic group from boron/silicon to Pd.

- Reductive Elimination : Forms the C–C/C–N bond and regenerates Pd(0).

Eigenschaften

CAS-Nummer |

1028206-58-7 |

|---|---|

Molekularformel |

C34H45ClNO2PPd |

Molekulargewicht |

672.6 g/mol |

IUPAC-Name |

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylethanamine |

InChI |

InChI=1S/C26H35O2P.C8H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |

InChI-Schlüssel |

RUWSWVWKRCXWAA-UHFFFAOYSA-M |

SMILES |

CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Kanonische SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

The primary target of SPhos Palladacycle is the catalysis of cross-coupling reactions. It is used as a versatile 4th generation palladium precatalyst developed by the Buchwald group. The compound is particularly effective in the Suzuki-Miyaura cross-coupling reaction.

Mode of Action

This compound interacts with its targets through a process known as cyclopalladation. This process involves the formation of a palladacycle intermediate, which is crucial for the catalytic activity of the compound. The palladacycle intermediate exhibits ligand-induced chirality, providing a significant opportunity to investigate the stereochemical process and the ligand effect in asymmetric C-H functionalization.

Biochemical Pathways

This compound affects the biochemical pathway of C(sp3)-H functionalization. It plays a key role in the enantioselective β-C(sp3)-H arylation of carboxylic acids. The C(sp3)-H palladation step is irreversible, representing the enantioselectivity-determining step to form diastereomeric palladacycles.

Biochemische Analyse

Biochemical Properties

SPhos Palladacycle plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura Cross-Coupling reaction. It interacts with various enzymes and proteins to facilitate these reactions. The nature of these interactions is complex and involves the formation of bonds between the this compound and the biomolecules.

Cellular Effects

It is known that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its role as a palladium precatalyst. It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is a stable compound. Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

It is known that it is used as a palladium precatalyst in biochemical reactions.

Metabolic Pathways

This compound is involved in the Suzuki-Miyaura Cross-Coupling reaction. It interacts with various enzymes or cofactors in this metabolic pathway.

Transport and Distribution

It is known that it is used as a palladium precatalyst in biochemical reactions.

Subcellular Localization

It is known that it is used as a palladium precatalyst in biochemical reactions.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

SPhos palladacycles are extensively utilized in catalyzing carbon-carbon coupling reactions. Key reactions include:

- Suzuki-Miyaura Coupling : SPhos palladacycles have demonstrated exceptional efficacy in facilitating Suzuki coupling reactions. They have been employed in the double Suzuki coupling of N-heteroaryl halides with 1,4-benzenediboronic acid, achieving high yields (Xiao et al., 2015) . Additionally, water-soluble variants have been effective for amination and Suzuki coupling of aryl chlorides in aqueous media (Han et al., 2016) .

- Sonogashira and Heck Reactions : These palladacycles also play a significant role in Sonogashira and Heck reactions, allowing for the formation of complex organic molecules under mild conditions (Susanto et al., 2012) .

Table 1: Summary of Key Reactions Involving SPhos Palladacycle

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Facilitates coupling of aryl halides with boronic acids | Xiao et al., 2015 |

| Sonogashira Reaction | Effective for coupling terminal alkynes with aryl halides | Susanto et al., 2012 |

| Heck Reaction | Enables formation of C-C bonds in aryl halides | Susanto et al., 2012 |

Advances in Asymmetric Induction and Catalysis

Chiral SPhos palladacycles have been instrumental in achieving asymmetric induction, which is crucial for synthesizing bioactive compounds. The influence of the C−Pd bond on catalytic activity has been studied extensively, revealing that selectivity can be manipulated through the choice of sp2- or sp3-hybridized C,P-palladacycle catalysts (Mo et al., 2014) . This capability is particularly valuable in the pharmaceutical industry for producing enantiomerically enriched compounds.

Exploration in Cancer Research

Recent studies have explored the biological effects of SPhos palladacycles on cancer cells. For instance, research on A2780 ovarian carcinoma cells indicated that these compounds exhibit selective cytotoxicity and can induce apoptosis and autophagy (Reigosa-Chamorro et al., 2021) . Furthermore, their impact on angiogenesis suggests potential applications in cancer therapy by modulating angiogenic processes.

Table 2: Biological Effects of this compound

| Cell Type | Effect | Reference |

|---|---|---|

| A2780 Ovarian Carcinoma | Induces apoptosis and autophagy | Reigosa-Chamorro et al., 2021 |

Facilitating Novel Organic Reactions

SPhos palladacycles have enabled the development of novel organic reactions such as:

- C(sp3)-H Amination Reactions : These reactions are essential for functionalizing hydrocarbons, which are often challenging to modify using traditional methods (Sun et al., 2019) .

- Synthesis of Indolines : This reaction is significant in pharmaceuticals due to the prevalence of indoline structures in various bioactive compounds (Sun et al., 2019) .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Palladacycles

Structural and Ligand-Based Comparisons

SPhos Palladacycle vs. PEPPSI-Pd Complexes

- Structure : PEPPSI-Pd complexes (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) feature a pyridine ligand instead of a cyclometalated framework. Unlike SPhos Palladacycles, they lack a metallacyclic structure, relying on labile pyridine ligands for activation.

- Performance : A palladacycle (38b) derived from chloropyridines demonstrated superior catalytic activity in amination reactions compared to PEPPSI-Pd, achieving >90% yields under identical conditions, whereas PEPPSI-Pd required higher temperatures and longer reaction times .

- Stability : SPhos Palladacycles exhibit greater air and moisture stability due to their rigid cyclic structure, whereas PEPPSI-Pd complexes are more sensitive to ligand dissociation .

This compound vs. Pincer Palladacycles (NCN', PCN, SCN)

- Structure : Pincer palladacycles (e.g., NCN', PCN, SCN) feature tridentate coordination, forming 5- or 6-membered rings. In contrast, SPhos Palladacycles utilize a bidentate SPhos ligand with a cyclometalated aryl group.

- Catalytic Efficiency : In aldol condensation, SCN pincer palladacycles achieved 82% yield, outperforming SPhos-based systems (67% yield). However, SPhos Palladacycles showed broader substrate compatibility in cross-coupling reactions .

- Synthesis : Pincer palladacycles require multistep ligand synthesis and harsh cyclometalation conditions, whereas SPhos Palladacycles are synthesized in fewer steps via direct C–H activation .

This compound vs. Chiral SOHP Palladacycles

Functional Performance in Catalysis

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : this compound precatalysts achieved quantitative yields in aryl chloride couplings at room temperature, surpassing traditional Pd sources (e.g., Pd(OAc)₂/PhB(OH)₂, which gave ≤25% conversion under similar conditions) .

- N-Arylation : In the coupling of 4-chloroanisole and aniline, SPhos Palladacycles reached full conversion in 35 minutes, while Pd₂(dba)₃ required >12 hours .

Bioconjugation and Medicinal Chemistry

Stability and Activation Mechanisms

- Prevention of Unwanted Palladacycles : In some contexts, SPhos ligands prevent undesired palladacycle formation during catalysis by stabilizing L1Pd intermediates. This contrasts with its intentional use in precatalyst design, where cyclometalation enhances stability .

- Thermal Resilience : SPhos Palladacycles retain activity at temperatures up to 90°C, whereas PCy₃-based systems degrade due to ligand dissociation .

Data Tables

Table 1: Catalytic Performance in Cross-Coupling Reactions

Vorbereitungsmethoden

General Synthetic Strategy for SPhos Palladacycle

The preparation of this compound typically involves the formation of a palladacyclic intermediate based on a 2-aminobiphenyl scaffold, followed by ligand coordination and cyclopalladation. The process can be summarized as follows:

Step 1: Formation of Palladacycle Intermediate

A key intermediate is synthesized via cyclopalladation of 2-aminobiphenyl derivatives, often involving the formation of a mesylate salt. This intermediate is stable and can be isolated in high yield. For example, a mesylate salt intermediate was prepared on a large scale (315 g) to yield a μ-OMs palladacycle dimer in 96% yield after isolation directly from the reaction mixture.Step 2: Ligand Coordination

The palladacycle intermediate reacts with SPhos ligand in solvents such as tetrahydrofuran (THF) or dichloromethane to form the final palladacycle precatalyst. This step is rapid (15–45 minutes) and proceeds smoothly to afford the desired this compound complex.Step 3: Isolation and Purification

The resulting this compound is isolated typically by filtration or crystallization, yielding a stable, air- and moisture-tolerant Pd(II) precatalyst.

This synthetic route avoids the need for rigorous Schlenk techniques and uses readily available starting materials, making it practical for both laboratory and industrial scale preparations.

Key Reaction Conditions and Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Palladacycle Intermediate | 2-aminobiphenyl mesylate salt | Prepared via mesylation and cyclopalladation |

| Ligand | SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Used in stoichiometric amounts |

| Solvent | THF or dichloromethane | Facilitates smooth ligand coordination |

| Temperature | Room temperature to mild heating (25–45 °C) | Ensures rapid reaction without decomposition |

| Reaction Time | 15–45 minutes | Efficient ligand coordination |

| Yield | Up to 96% (for intermediate), high for final complex | High isolated yields reported |

Influence of Palladacycle-Associated Anions on Preparation

The nature of the labile halide or pseudohalide associated with the palladacycle significantly affects the formation, stability, and reactivity of the this compound:

Chloride vs. Mesylate :

Replacing chloride with mesylate in the palladacycle intermediate improves solution stability and broadens the range of compatible phosphine ligands. The mesylate-based palladacycle intermediate is more stable and easier to handle, facilitating large-scale synthesis.Acetate and Other Anions :

Acetate-containing precatalysts have also been studied, showing different reduction behaviors and catalytic activities depending on the reaction conditions and bases used.

Reduction to Active Pd(0) Species and Its Impact on Preparation

The ultimate goal of preparing this compound is to generate the active Pd(0) species in situ under catalytic conditions. The reduction of Pd(II) to Pd(0) is influenced by:

Ligand-to-Palladium Ratio :

Maintaining an appropriate ligand-to-palladium ratio (e.g., 3:1 for PPh3 systems) is critical to avoid palladium nanoparticle formation and ensure efficient catalyst activation.Choice of Base and Solvent :

Bases such as tetramethylguanidine (TMG) and cesium carbonate (Cs2CO3) in solvents like dimethylformamide (DMF) or DMF/heptanol mixtures facilitate efficient Pd(II) reduction at mild temperatures (25–60 °C).Temperature and Reaction Time :

Reduction typically occurs within 20 minutes under optimized conditions, with higher temperatures accelerating the process.Avoidance of Phosphine Oxidation :

Controlling the reduction process prevents ligand oxidation to phosphine oxide, which can alter catalyst performance and reduce efficiency.

Summary of Research Findings and Practical Considerations

The mesylate palladacycle intermediate is a versatile and stable precursor for this compound synthesis, allowing for high-yielding, scalable preparation without stringent air-free techniques.

Ligand coordination is rapid and efficient in common organic solvents, yielding air-stable Pd(II) precatalysts suitable for various cross-coupling reactions.

Pd(II) reduction to Pd(0) is a critical step for catalyst activation, influenced by ligand ratios, bases, solvents, and temperature. Optimizing these parameters minimizes side reactions such as ligand oxidation and nanoparticle formation.

The choice of anion (chloride, mesylate, acetate) in the palladacycle affects both the stability of the precatalyst and the efficiency of Pd(0) generation, with mesylate showing improved properties.

The preparation methods reviewed provide a balance between practicality, scalability, and catalytic efficiency , making this compound a preferred precatalyst in both academic and industrial settings.

Q & A

Q. What is the role of the SPhos ligand in the catalytic activity of SPhos Palladacycle precatalysts?

The SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich and sterically bulky, which stabilizes low-coordinate palladium intermediates essential for oxidative addition and transmetalation steps in cross-coupling reactions. Computational studies show that bulky ligands like SPhos reduce coordination saturation, favoring reactive Pd(0) species and lowering energy barriers for catalytic cycles . This ligand design enhances catalytic turnover in C–N and C–C bond-forming reactions, even at low Pd loadings (e.g., 0.1 mol%) .

Q. How is the this compound synthesized, and what are its key structural features?

The palladacycle is synthesized via reaction of (tmeda)PdMe₂ with 2-chlorophenethylamine and the SPhos ligand, forming a stable Pd(II) complex. Structural characterization (e.g., X-ray crystallography) reveals a square-planar geometry with a chelating phenethylamine backbone and SPhos ligand. The methyl-t-butyl ether (MTBE) adduct in Generation 1 (Gen. 1) improves solubility and stability, while later generations (e.g., Gen. 3) incorporate dichloromethane adducts for enhanced reactivity .

Q. What are the advantages of using this compound over traditional Pd sources like Pd(OAc)₂?

this compound precatalysts bypass the need for exogenous ligand addition and pre-activation steps. In comparative studies, reactions using this compound achieved 100% conversion in 35 minutes for N-arylation of 4-chloroanisole with aniline, while Pd(OAc)₂/PhB(OH)₂ systems yielded only ~25% conversion under identical conditions. This efficiency stems from defined Pd/ligand stoichiometry and rapid activation .

Advanced Research Questions

Q. How does the coordination geometry of this compound intermediates influence site-selectivity in C–H functionalization?

Site selectivity in δ-C(sp³)-H alkylation of amino acids is governed by the formation of a six-membered palladacycle intermediate. Kinetic studies reveal reversible γ-C–H activation, but Curtin-Hammett control directs alkylation to the δ-position due to lower transition-state energy in the six-membered pathway. This contrasts with smaller ligands, which favor γ-selectivity . Ligand steric bulk in SPhos also prevents undesired coordination modes, enabling precise functionalization .

Q. What mechanistic insights explain discrepancies in catalytic performance between this compound generations?

Generation 3 (Gen. 3) exhibits higher activity in arylations due to its methanesulfonato leaving group, which facilitates faster Pd(0) formation compared to chloro ligands in Gen. 1/2. Computational modeling of oxidative addition barriers shows that electron-rich ligands like SPhos stabilize Pd(II) intermediates, reducing activation energy for aryl halide substrates. Discrepancies in reaction rates across studies may arise from substrate-specific sensitivity to Pd coordination states .

Q. How can researchers address challenges in characterizing transient Pd intermediates during catalysis?

Advanced techniques include:

Q. What strategies optimize this compound stability in moisture-sensitive reactions?

Gen. 3’s dichloromethane adduct improves air/moisture stability by shielding the Pd center. For highly sensitive substrates, anhydrous solvents (e.g., THF, toluene) and inert-atmosphere techniques (glovebox, Schlenk line) are critical. Pre-activation with mild reductants (e.g., Zn⁰) can bypass stability issues in challenging media .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting reports on this compound’s substrate scope?

Discrepancies often arise from subtle differences in substrate electronics or reaction conditions. For example, electron-deficient aryl halides react faster with this compound due to enhanced oxidative addition rates, while sterically hindered substrates may require higher catalyst loadings. Systematic screening with Hammett plots or Eyring analysis can resolve these contradictions .

Q. Why do some studies report incomplete conversion despite using this compound?

Common pitfalls include:

- Inadequate base selection : Strong bases (e.g., NaOtBu) deprotonate substrates but may decompose Pd intermediates.

- Solvent effects : Polar aprotic solvents (DMF, NMP) improve solubility but can stabilize off-cycle Pd aggregates.

- Substrate inhibition : Amine substrates with strong Pd-binding groups (e.g., pyridine) may poison the catalyst .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-mediated reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.